Methyl 2-amino-5-bromo-3-methoxybenzoate
Overview
Description
Methyl 2-amino-5-bromo-3-methoxybenzoate, also known as MBAM, is a versatile and highly reactive organic compound with a wide range of applications in the scientific research field. MBAM has been studied extensively for its unique properties, which include its ability to act as a catalyst in various chemical reactions, its ability to act as an absorbent for light, and its ability to act as an inhibitor of certain enzymes. MBAM is also known to be a useful reagent in the synthesis of other organic compounds.
Scientific Research Applications
Photodynamic Therapy Applications
A study highlighted the synthesis of new compounds, including derivatives of 5-bromo-2-hydroxy-3-methoxybenzylidene, which showed promising properties as photosensitizers for photodynamic therapy. This therapy is a treatment that uses light to activate a photosensitizer drug, targeting cancerous cells or pathogens. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms, suggesting potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Intermediates
Research into the synthesis of various pharmaceutical intermediates has explored the utility of related compounds. One study focused on the synthesis of intermediates useful for producing amisulpride, a treatment for schizophrenia, starting from 4-amino-2-hydroxybenzoic acid and undergoing a series of reactions including methylation, thiocyanation, ethylation, and oxidation to yield the final product. This process underscores the role of methyl 2-amino-5-bromo-3-methoxybenzoate in the synthesis of complex molecules for pharmaceutical applications (Wang Yu, 2008).
Antimicrobial Activity
A novel approach to combating microbial resistance involves the synthesis of metal complexes with antimicrobial properties. One study described the synthesis of zinc complexes derived from Schiff bases, which exhibited antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This research opens avenues for using Methyl 2-amino-5-bromo-3-methoxybenzoate derivatives as potent antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).
Nonlinear Optical Materials
Investigations into the properties of Methyl 2-amino 5-bromobenzoate have revealed its potential in the development of nonlinear optical (NLO) materials. A study employing density functional theory (DFT) examined the molecular structure, vibrational wavenumbers, and electronic properties, highlighting its promising NLO activity. Such materials are crucial for applications in optical computing, telecommunications, and laser technologies (Saxena, Agrawal, & Gupta, 2015).
properties
IUPAC Name |
methyl 2-amino-5-bromo-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPPUCNSLRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551935 | |
Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromo-3-methoxybenzoate | |
CAS RN |
115378-21-7 | |
Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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